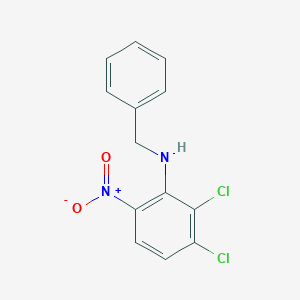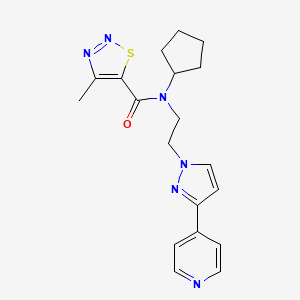
N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antimicrobial Activities
The chemical structure of interest is related to the broad domain of heterocyclic compounds, which are pivotal in the development of therapeutic agents and materials with unique biological and chemical properties. One key application area is in the synthesis of novel Mycobacterium tuberculosis inhibitors. For instance, the design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing the potential of such structures in combating tuberculosis (V. U. Jeankumar et al., 2013).
Anticancer and Anti-Inflammatory Properties
Additionally, derivatives related to the chemical structure have been explored for their anticancer and anti-inflammatory properties. Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shed light on their potential as anticancer and anti-5-lipoxygenase agents, contributing valuable insights into the design of new therapeutic agents (A. Rahmouni et al., 2016).
Insecticidal Applications
The structure has also found applications in the agricultural sector, particularly in the synthesis of heterocycles incorporating thiadiazole moieties for insecticidal purposes. These compounds have shown effectiveness against pests such as the cotton leafworm, Spodoptera littoralis, demonstrating the potential of such chemical structures in developing new insecticidal agents (A. Fadda et al., 2017).
Synthesis and Characterization for Drug Development
The complex synthesis and characterization of these compounds contribute significantly to the field of medicinal chemistry, providing a foundation for the development of drugs with specific biological activities. Studies focusing on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight the importance of these compounds in advancing drug discovery and development (Ashraf S. Hassan et al., 2014).
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-14-18(27-23-21-14)19(26)25(16-4-2-3-5-16)13-12-24-11-8-17(22-24)15-6-9-20-10-7-15/h6-11,16H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTPLHYVQACNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

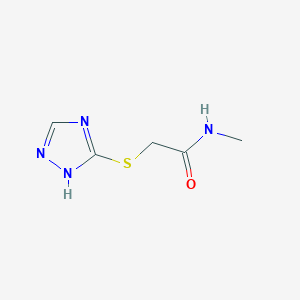
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2862231.png)
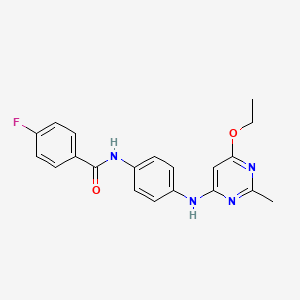

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
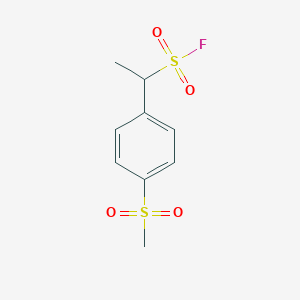
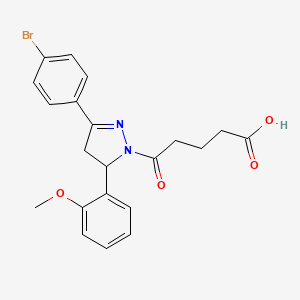
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)
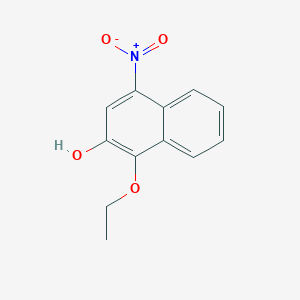


![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2862250.png)
